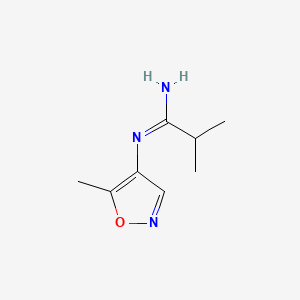
N-(5-Methylisoxazol-4-yl)isobutyrimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methylisoxazol-4-yl)isobutyrimidamide: is a chemical compound that features an isoxazole ring, a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylisoxazol-4-yl)isobutyrimidamide typically involves the formation of the isoxazole ring followed by the introduction of the isobutyrimidamide group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . The subsequent introduction of the isobutyrimidamide group can be achieved through amidation reactions under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
化学反应分析
Types of Reactions: N-(5-Methylisoxazol-4-yl)isobutyrimidamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of isoxazolines.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学研究应用
N-(5-Methylisoxazol-4-yl)isobutyrimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-(5-Methylisoxazol-4-yl)isobutyrimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Isoxazole: The parent compound with a similar ring structure.
Isoxazoline: A reduced form of isoxazole.
Oxazole: An oxidized form of isoxazole.
Uniqueness: N-(5-Methylisoxazol-4-yl)isobutyrimidamide is unique due to the presence of the isobutyrimidamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and bioactivity compared to other similar compounds.
生物活性
N-(5-Methylisoxazol-4-yl)isobutyrimidamide is a compound of interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition. This article provides a detailed examination of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole ring, which has been associated with various pharmacological effects. The compound's empirical formula is C8H10N4O with a molecular weight of 178.19 g/mol.
1. Antibacterial Activity
Research indicates that derivatives of isoxazole exhibit significant antibacterial properties. A study focusing on similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for the most active compounds ranged from 0.63 µM to 6.28 µM, indicating potent antibacterial effects compared to standard drugs .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 7m | Salmonella typhi | 0.63 |
| 7p | Bacillus subtilis | 1.21 |
| 7o | Other strains | 1.13 |
2. Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in the treatment of conditions such as Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The inhibition assay revealed that this compound exhibited significant AChE inhibitory activity, which is essential for developing treatments for neurodegenerative diseases.
- Urease Inhibition : Urease inhibitors are vital in managing urinary tract infections. The compound demonstrated strong inhibitory activity, with potential applications in developing new therapeutic agents .
Study on Isoxazole Derivatives
A comprehensive study synthesized a series of isoxazole derivatives, including this compound, and evaluated their biological activities through various assays:
- Antibacterial Assays : The synthesized compounds were tested against multiple bacterial strains, revealing a spectrum of activity.
- Enzyme Assays : Specific focus was placed on AChE and urease inhibition, with some derivatives showing IC50 values significantly lower than existing treatments.
属性
IUPAC Name |
2-methyl-N'-(5-methyl-1,2-oxazol-4-yl)propanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)8(9)11-7-4-10-12-6(7)3/h4-5H,1-3H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYPIVIJIEXAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N=C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














